molecular formula C10H16N2O2 B7911472 1-(2-methoxyethyl)-5-[(methylamino)methyl]-2(1H)-pyridinone

1-(2-methoxyethyl)-5-[(methylamino)methyl]-2(1H)-pyridinone

Cat. No.: B7911472
M. Wt: 196.25 g/mol
InChI Key: NQWPXBGVOGTNRW-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-5-[(methylamino)methyl]-2(1H)-pyridinone is a chemical compound with a unique structure that includes a pyridinone ring substituted with a methoxyethyl group and a methylamino methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-5-[(methylamino)methyl]-2(1H)-pyridinone typically involves multi-step organic reactions. One common approach is to start with a pyridinone precursor, which undergoes alkylation with 2-methoxyethyl halide to introduce the methoxyethyl group. This is followed by a reductive amination reaction with formaldehyde and methylamine to attach the methylamino methyl group. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on the desired production scale and efficiency. Optimization of reaction parameters, such as solvent choice, temperature, and pressure, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-5-[(methylamino)methyl]-2(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinone oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various alkyl or acyl groups, leading to a diverse range of derivatives.

Scientific Research Applications

1-(2-Methoxyethyl)-5-[(methylamino)methyl]-2(1H)-pyridinone has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-5-[(methylamino)methyl]-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethylamine: A related compound with a similar methoxyethyl group but lacking the pyridinone ring and methylamino methyl group.

    N-Methylethylenediamine: Contains a methylamino group but differs in the overall structure and functional groups.

Uniqueness

1-(2-Methoxyethyl)-5-[(methylamino)methyl]-2(1H)-pyridinone is unique due to its specific combination of functional groups and the pyridinone ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2-methoxyethyl)-5-(methylaminomethyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-11-7-9-3-4-10(13)12(8-9)5-6-14-2/h3-4,8,11H,5-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWPXBGVOGTNRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(C(=O)C=C1)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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